molecular formula C24H20N2O2S B12712487 4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- CAS No. 251917-80-3

4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)-

Cat. No.: B12712487
CAS No.: 251917-80-3
M. Wt: 400.5 g/mol
InChI Key: OHFXFLXRNHMHHJ-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- is a complex organic compound with a unique structure that includes a pyrimidinedione core substituted with diphenylmethyl and phenylmethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidinedione core, followed by the introduction of the diphenylmethyl and phenylmethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidines.

    Substitution: The diphenylmethyl and phenylmethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,6(1H,5H)-Pyrimidinedione, 5-(phenylmethyl)-2-((phenylmethyl)thio)-
  • 4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((methylthio)-

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 5-(diphenylmethyl)-2-((phenylmethyl)thio)- is unique due to the presence of both diphenylmethyl and phenylmethylthio groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

251917-80-3

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

5-benzhydryl-2-benzylsulfanyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C24H20N2O2S/c27-22-21(20(18-12-6-2-7-13-18)19-14-8-3-9-15-19)23(28)26-24(25-22)29-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H,25,26,27,28)

InChI Key

OHFXFLXRNHMHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)C(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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